![molecular formula C15H11BrN2O B3059585 3-Benzyl-7-bromoquinazolin-4(3H)-one CAS No. 832114-33-7](/img/structure/B3059585.png)
3-Benzyl-7-bromoquinazolin-4(3H)-one
Overview
Description
3-Benzyl-7-bromoquinazolin-4(3H)-one (3-BQB) is an important compound in synthetic organic chemistry. It is a heterocyclic compound that can be used to synthesize various organic molecules. It is also used as a building block in the synthesis of pharmaceuticals, dyes, and other materials. 3-BQB is a quinazolinone derivative which has a wide range of applications in organic synthesis.
Scientific Research Applications
Antiviral and Cytotoxic Activities
3-Benzyl-7-bromoquinazolin-4(3H)-one derivatives have demonstrated significant potential in antiviral and cytotoxic activities. For example, a study by Selvam et al. (2010) showed that certain 2,3-disubstitutedquinazolin-4(3H)-ones, synthesized through the condensation of benzo[1,3]oxazine-4-ones, exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antimicrobial Activity
Some quinazolinone derivatives, including those similar to 3-Benzyl-7-bromoquinazolin-4(3H)-one, have shown antimicrobial properties. Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–ones and found them effective against various microbial strains (Patel et al., 2006).
Hypotensive Agents
3-Benzyl-7-bromoquinazolin-4(3H)-one derivatives have also been researched for their potential as hypotensive agents. Kumar et al. (2003) found that certain quinazolinone compounds showed activity ranging from 10-90 mmHg in lowering blood pressure (Kumar et al., 2003).
Synthesis and Evaluation of Antiviral Activities
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluating them for their antiviral activity against several respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, and others (Selvam et al., 2007).
Anticancer Activities
3-Benzyl-7-bromoquinazolin-4(3H)-one analogues have shown promise in anticancer research. For instance, Nowak et al. (2014) reported the synthesis of derivatives that exhibited interesting anticancer activities, highlighting the potential of these compounds in cancer treatment (Nowak et al., 2014).
Radiopharmaceutical Applications
The compound has also been explored in radiopharmaceutical applications. Al-Salahi et al. (2018) studied the radioiodination and biodistribution of a synthesized 3-Benzyl-7-bromoquinazolin-4(3H)-one in tumor-bearing mice, indicating its potential in targeted tumor imaging (Al-Salahi et al., 2018).
properties
IUPAC Name |
3-benzyl-7-bromoquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-7-13-14(8-12)17-10-18(15(13)19)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKRWVZZRAVKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631090 | |
Record name | 3-Benzyl-7-bromoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-bromoquinazolin-4(3H)-one | |
CAS RN |
832114-33-7 | |
Record name | 3-Benzyl-7-bromoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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